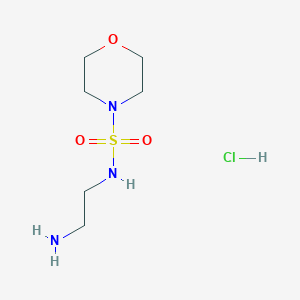
N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride: is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a morpholine ring substituted with an aminoethyl group and a sulfonamide group. This compound is often used in various chemical and biological applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride typically involves the reaction of ethanolamine with dichloromethane to form an intermediate, followed by the addition of benzyl chloroformate under alkaline conditions. This intermediate is then reacted with 4-tosyl chloride in dichloromethane to form another intermediate, which is further reacted with morpholine in acetonitrile. The final step involves catalytic hydrogenation in methanol to produce this compound .
Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学的研究の応用
N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
作用機序
The mechanism of action of N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to its potential therapeutic effects .
類似化合物との比較
- 4-(2-Aminoethyl)morpholine
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- 4-(2-Aminoethyl)benzenesulfonamide
Comparison: N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride is unique due to its specific structural features, such as the presence of both a morpholine ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar counterparts .
特性
分子式 |
C6H16ClN3O3S |
|---|---|
分子量 |
245.73 g/mol |
IUPAC名 |
N-(2-aminoethyl)morpholine-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C6H15N3O3S.ClH/c7-1-2-8-13(10,11)9-3-5-12-6-4-9;/h8H,1-7H2;1H |
InChIキー |
FTEMZNROROFMCE-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)NCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


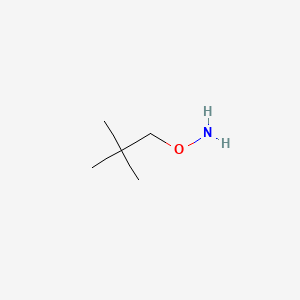
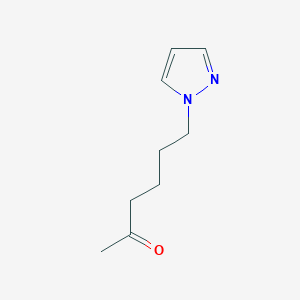
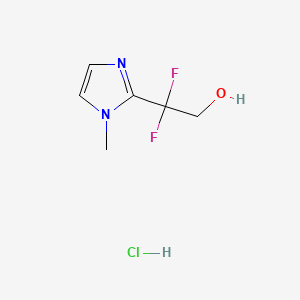



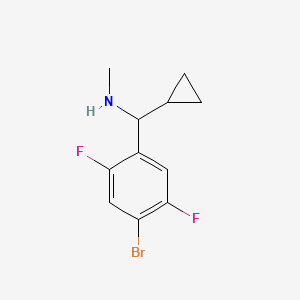




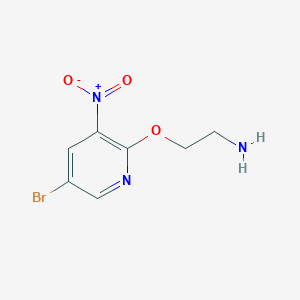

![dispiro[2.0.3^{4}.1^{3}]octane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13537549.png)
